![molecular formula C16H11Cl2NO3 B4768181 3-(1,3-benzodioxol-5-ylamino)-1-(2,4-dichlorophenyl)-2-propen-1-one](/img/structure/B4768181.png)
3-(1,3-benzodioxol-5-ylamino)-1-(2,4-dichlorophenyl)-2-propen-1-one
Overview
Description
3-(1,3-benzodioxol-5-ylamino)-1-(2,4-dichlorophenyl)-2-propen-1-one, also known as MDPT, is a synthetic compound that belongs to the class of cathinones. Cathinones are a group of synthetic stimulants that have been widely used as recreational drugs. MDPT has gained interest in the scientific community due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 3-(1,3-benzodioxol-5-ylamino)-1-(2,4-dichlorophenyl)-2-propen-1-one is not fully understood. However, it is believed to act as a reuptake inhibitor of dopamine, serotonin, and norepinephrine. This leads to an increase in the levels of these neurotransmitters in the brain, resulting in the observed effects.
Biochemical and Physiological Effects:
3-(1,3-benzodioxol-5-ylamino)-1-(2,4-dichlorophenyl)-2-propen-1-one has been found to exhibit various biochemical and physiological effects. It has been found to increase the levels of dopamine, serotonin, and norepinephrine in the brain. This leads to an increase in mood, energy, and motivation. 3-(1,3-benzodioxol-5-ylamino)-1-(2,4-dichlorophenyl)-2-propen-1-one has also been found to increase heart rate and blood pressure, which can be dangerous in high doses.
Advantages and Limitations for Lab Experiments
3-(1,3-benzodioxol-5-ylamino)-1-(2,4-dichlorophenyl)-2-propen-1-one has several advantages for lab experiments. It is easy to synthesize and has a relatively low cost. It has also been found to exhibit therapeutic effects in animal models, making it a potential candidate for further research. However, the lack of understanding of its mechanism of action and potential side effects make it difficult to use in human studies.
Future Directions
There are several future directions for the research of 3-(1,3-benzodioxol-5-ylamino)-1-(2,4-dichlorophenyl)-2-propen-1-one. One potential direction is to study its potential use in the treatment of depression and anxiety disorders. Another direction is to study its potential use in the treatment of Parkinson's disease. Additionally, further research is needed to understand its mechanism of action and potential side effects.
Scientific Research Applications
3-(1,3-benzodioxol-5-ylamino)-1-(2,4-dichlorophenyl)-2-propen-1-one has been studied for its potential therapeutic applications in various scientific research studies. It has been found to exhibit antidepressant and anxiolytic effects in animal models. 3-(1,3-benzodioxol-5-ylamino)-1-(2,4-dichlorophenyl)-2-propen-1-one has also been studied for its potential use in the treatment of Parkinson's disease. It has been found to improve motor function and reduce the progression of the disease in animal models.
properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-ylamino)-1-(2,4-dichlorophenyl)prop-2-en-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2NO3/c17-10-1-3-12(13(18)7-10)14(20)5-6-19-11-2-4-15-16(8-11)22-9-21-15/h1-8,19H,9H2/b6-5+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUINQYQJOFMNPS-AATRIKPKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC=CC(=O)C3=C(C=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)N/C=C/C(=O)C3=C(C=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(1,3-benzodioxol-5-ylamino)-1-(2,4-dichlorophenyl)prop-2-en-1-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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